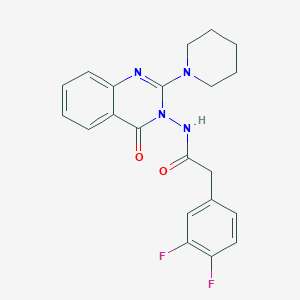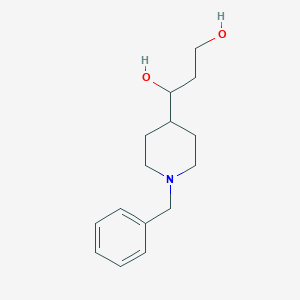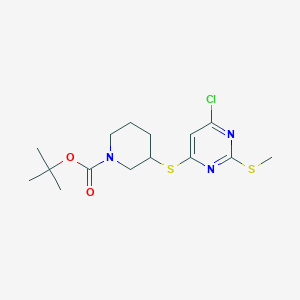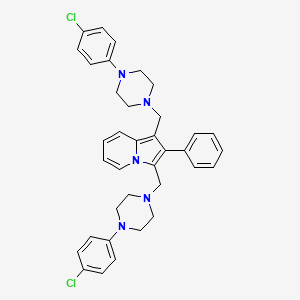
3-Morpholino-5-trifluoromethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholino-5-trifluoromethylbenzoyl chloride is an organic compound with the molecular formula C11H10ClF3NO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a morpholino group at the 3-position and a trifluoromethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-5-trifluoromethylbenzoyl chloride typically involves the reaction of 3-amino-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Morpholino-5-trifluoromethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-Morpholino-5-trifluoromethylbenzoic acid.
Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Condensation Reactions: Amine or alcohol reagents in the presence of a catalyst such as pyridine or triethylamine.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Applications De Recherche Scientifique
3-Morpholino-5-trifluoromethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Morpholino-5-trifluoromethylbenzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to form covalent bonds with nucleophilic sites on other molecules, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-trifluoromethylbenzoyl chloride: Similar structure but with a fluorine atom instead of a morpholino group.
3-Bromo-5-trifluoromethylbenzoyl chloride: Contains a bromine atom in place of the morpholino group.
Uniqueness
3-Morpholino-5-trifluoromethylbenzoyl chloride is unique due to the presence of both the morpholino and trifluoromethyl groups, which impart distinct chemical properties. The morpholino group enhances solubility and reactivity, while the trifluoromethyl group provides stability and influences the compound’s electronic characteristics.
Propriétés
Numéro CAS |
250682-09-8 |
|---|---|
Formule moléculaire |
C12H11ClF3NO2 |
Poids moléculaire |
293.67 g/mol |
Nom IUPAC |
3-morpholin-4-yl-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C12H11ClF3NO2/c13-11(18)8-5-9(12(14,15)16)7-10(6-8)17-1-3-19-4-2-17/h5-7H,1-4H2 |
Clé InChI |
WHQMQXJFEIEOGQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)



![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)



![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)


![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)
